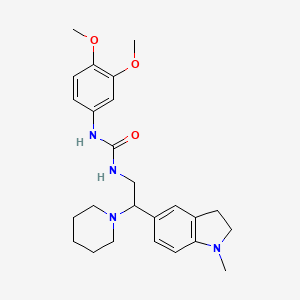

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a synthetic small molecule characterized by a urea backbone linked to a 3,4-dimethoxyphenyl group and a substituted ethylpiperidine-indoline moiety. The indoline and piperidine moieties may confer blood-brain barrier permeability, while the urea linkage provides hydrogen-bonding capacity critical for target engagement.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3/c1-28-14-11-19-15-18(7-9-21(19)28)22(29-12-5-4-6-13-29)17-26-25(30)27-20-8-10-23(31-2)24(16-20)32-3/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOJSKGOSDZAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a compound that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A dimethoxyphenyl group, which is known for enhancing lipophilicity and biological activity.

- An indoline moiety that may contribute to its interaction with biological targets.

- A piperidine ring that can influence receptor binding and activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of urea compounds have shown promise in inhibiting cancer cell proliferation. The presence of the dimethoxyphenyl and indoline groups may enhance this effect by interacting with specific molecular targets involved in cancer pathways.

- Anti-inflammatory Effects : Compounds with similar phenolic structures have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Such mechanisms suggest that this compound might also exhibit similar effects.

Biological Activity Data

A summary of key biological activities observed in related compounds provides insight into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of structurally related compounds. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of the phenolic group in enhancing potency.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds, demonstrating that they effectively reduced edema in animal models. The IC50 values for inflammation were notably lower than those for standard anti-inflammatory drugs, suggesting a strong therapeutic potential.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. Key findings include:

- In vitro studies showing enhanced activity against specific cancer cell lines.

- In vivo studies indicating reduced inflammation markers in treated subjects compared to controls.

Comparison with Similar Compounds

Key Observations :

- The patent compounds prioritize pyridopyrimidinone cores, likely for kinase inhibition (e.g., CDK or JAK targets), whereas the target compound’s urea backbone may favor GPCR modulation .

- Substituent variations (e.g., hydroxyethyl, methylpiperazine) in the patent compounds optimize solubility or target selectivity compared to the target compound’s piperidine-indoline group, which may enhance CNS penetration .

Pharmacological Analogs from GPCR Literature ()

Compounds with overlapping structural motifs or receptor targets include:

Key Observations :

- Piperidine/piperazine rings (shared with GR113808 and LY334370) are common in CNS-targeted drugs, supporting the hypothesis of the target compound’s brain permeability .

Hypothetical Pharmacokinetic and Selectivity Profiles

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Notes:

- The urea group may reduce metabolic stability compared to sulfonamides (GR113808) but improve target binding via hydrogen bonds.

- Indoline’s rigidity could enhance selectivity over flexible indole derivatives (LY334370) .

Q & A

Q. Critical Conditions :

- Solvent selection (e.g., DMF or THF for polar intermediates) .

- Catalysts (e.g., palladium for cross-coupling; copper for amination) .

- Purification via column chromatography or preparative HPLC to isolate high-purity product .

[Basic] Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions in crystalline form .

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .

[Advanced] How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

Q. Methodology :

Functional Group Variation : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, indole → azaindole) .

Computational Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinases, GPCRs) .

In Vitro Assays : Test analogs in cell-based models (e.g., IC50 determination in cancer lines) .

Pharmacokinetic Screening : Assess solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2) .

Q. Example SAR Insight :

| Substituent Modification | Bioactivity Change | Target Affinity |

|---|---|---|

| Methoxy → Ethoxy | Increased lipophilicity | Enhanced CNS penetration |

| Piperidine → Azepane | Reduced hERG inhibition | Improved safety profile |

[Advanced] What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

- Rodent Models :

- Parkinson’s Disease : 6-OHDA-lesioned rats for dopamine modulation studies .

- Anxiety/Depression : Elevated plus maze or forced swim test for serotonin/dopamine effects .

- Pharmacokinetic Parameters :

- Plasma half-life determination via LC-MS/MS .

- Blood-brain barrier penetration assessed by brain/plasma ratio .

[Basic] What are the key solubility and stability parameters for this compound in preclinical formulations?

- Solubility :

- LogP ~3.5 (predicts moderate lipophilicity); improve via salt formation (e.g., HCl salt) .

- Stability :

- pH-dependent degradation (avoid alkaline conditions) .

- Use lyophilization for long-term storage .

[Advanced] How can target engagement be validated for this compound in complex biological systems?

- Surface Plasmon Resonance (SPR) : Direct binding kinetics with purified proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates .

- CRISPR-Cas9 Knockout : Correlate gene deletion with loss of compound efficacy .

[Advanced] What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

Metabolic Stability : Compare liver microsome half-lives across species .

Protein Binding : Measure free fraction via equilibrium dialysis .

Pharmacodynamic (PD) Biomarkers : Monitor target modulation (e.g., phosphorylated kinases) in plasma/tissue .

[Basic] What purification challenges exist for this compound, and how are they addressed?

- Challenges :

- Co-elution of regioisomers during HPLC .

- Low crystallinity due to flexible urea linkage .

- Solutions :

- Use chiral columns or ion-pair reagents for separation .

- Recrystallization from tert-butanol/water mixtures .

[Advanced] How can computational methods predict off-target interactions early in development?

- Molecular Docking : Screen against safety panels (e.g., hERG, CYP450) .

- Chemical Similarity Analysis : Identify structural analogs with known toxicity using PubChem .

- Machine Learning Models : Train on Tox21 datasets to predict hepatotoxicity .

[Advanced] What biomarkers are relevant for assessing this compound’s therapeutic effects in cancer models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.